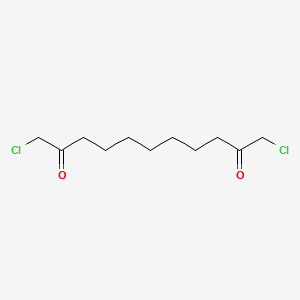

1,11-Dichloroundecane-2,10-dione

Description

This compound is a linear undecane chain with two chlorine atoms at positions 1 and 11 and two ketone groups (diones) at positions 2 and 10. Such a structure suggests reactivity influenced by both electron-withdrawing chlorine substituents and the electrophilic diketone moieties.

Properties

CAS No. |

100050-90-6 |

|---|---|

Molecular Formula |

C11H18Cl2O2 |

Molecular Weight |

253.16 g/mol |

IUPAC Name |

1,11-dichloroundecane-2,10-dione |

InChI |

InChI=1S/C11H18Cl2O2/c12-8-10(14)6-4-2-1-3-5-7-11(15)9-13/h1-9H2 |

InChI Key |

QNRNRUPFUOIMLX-UHFFFAOYSA-N |

SMILES |

C(CCCC(=O)CCl)CCCC(=O)CCl |

Canonical SMILES |

C(CCCC(=O)CCl)CCCC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence includes data on cyclic dioxo/dithio compounds () and chlorinated alkanes (), enabling indirect comparisons based on functional groups, synthesis, and physicochemical properties.

Functional Group and Structural Comparison

Key Observations :

- Chlorination vs. Sulfur/Oxygen Substituents : Chlorine atoms in 1,11-Dichloroundecane-2,10-dione enhance electrophilicity compared to sulfur or oxygen in cyclic analogs (B1–B6). This increases reactivity toward nucleophiles but reduces thermal stability relative to sulfur-containing compounds like B2 .

- Linear vs. Cyclic Structures : Linear dichloro-diones likely exhibit higher solubility in polar solvents (e.g., acetone or DMF) compared to cyclic dithio-dioxo compounds, which are oils or low-melting solids (e.g., B3 melts at 63–64°C) .

Spectroscopic and Physical Properties

- IR Spectroscopy : Diones in 1,11-Dichloroundecane-2,10-dione would show strong C=O stretches (~1700 cm⁻¹), distinct from C-O-C (1111–1177 cm⁻¹) and C-S-C (661–684 cm⁻¹) in B1–B6 .

- NMR : Chlorine atoms deshield adjacent protons (e.g., CH₂Cl groups at δ ~3.5–4.0 ppm), contrasting with sulfur-linked protons in B1–B6 (δ ~2.7–3.8 ppm) .

- State and Stability : Linear dichloro-diones are likely solids (similar to B5, a yellowish solid with m.p. 93–94°C), whereas heavily chlorinated alkanes () are oils due to reduced crystallinity .

Research Implications and Limitations

- Gaps in Evidence : Direct data on 1,11-Dichloroundecane-2,10-dione are absent, necessitating extrapolation from structural analogs.

- Applications: Potential uses include polymer crosslinking (leveraging diones) or agrochemical synthesis (via Cl substitution), but further experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.